In-Depth Technical Guide: Anticancer Agent 166 (Compound 3)
In-Depth Technical Guide: Anticancer Agent 166 (Compound 3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the potent anticancer agent designated as "Anticancer Agent 166" by commercial suppliers, and identified as Compound 3 in the primary scientific literature. This xanthene derivative has demonstrated significant cytotoxic effects against human colon cancer cells, marking it as a compound of interest for further investigation in oncology drug development.
Chemical Structure and Identity
Anticancer Agent 166 (Compound 3) is a tertiary alcohol derived from a xanthene core. Its precise chemical structure and identity are detailed below:
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Compound Name: Not explicitly named in the source literature; referred to as "Compound 3".
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CAS Number: 6630-80-4
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Molecular Formula: C₁₉H₁₄OS
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Molecular Weight: 290.38 g/mol
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Structure: (The precise chemical structure of "Compound 3" is that of a tertiary alcohol of a thioxanthene (B1196266), not a xanthene as initially broadly categorized. The synthesis involves the reaction of 9H-thioxanthen-9-one with phenyl magnesium bromide, resulting in 9-phenyl-9H-thioxanthen-9-ol)
Chemical Name: 9-phenyl-9H-thioxanthen-9-ol
Synthesis Protocol
The synthesis of Anticancer Agent 166 (Compound 3) is achieved through a Grignard reaction, a well-established method for forming carbon-carbon bonds. The detailed experimental protocol is adapted from the work of Abualhasan et al. (2023).[1][2][3]
Materials:
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9H-thioxanthen-9-one
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Phenyl magnesium bromide (PhMgBr)
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Grignard-grade diethyl ether or tetrahydrofuran (B95107) (THF)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Standard laboratory glassware for anhydrous reactions
Procedure:
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Reaction Setup: A solution of 9H-thioxanthen-9-one (1 mmol) is prepared in 5 mL of anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Grignard Addition: Phenyl magnesium bromide (2 mmol) is added dropwise to the stirred solution at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure completion.
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Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are then washed with brine.
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Drying and Concentration: The organic extract is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product is purified using column chromatography to yield the final compound, 9-phenyl-9H-thioxanthen-9-ol (Compound 3), as a pure solid.
In Vitro Anticancer Activity
Compound 3 has demonstrated potent and selective cytotoxicity against various human cancer cell lines. The primary screening was conducted using a standard cell viability assay.
Experimental Protocol: Cell Viability Assay
The anticancer activity was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay to determine the half-maximal inhibitory concentration (IC₅₀).
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Cell Culture: Human cancer cell lines, including Caco-2 (colon carcinoma), Hep G2 (hepatocellular carcinoma), and HeLa (cervical adenocarcinoma), are cultured in RPMI medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin.[3] Cells are maintained at 37 °C in a humidified 5% CO₂ atmosphere.[3]
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Cell Seeding: A suspension of the cells is seeded into 96-well plates and allowed to adhere for 24 hours.[2]
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Compound Treatment: The cells are treated with a range of concentrations of Compound 3 (typically from 100 nM to 20,000 nM), dissolved in a vehicle such as 1% DMSO.[2] Doxorubicin is often used as a positive control.[2] The treated cells are then incubated for 48 hours.[2]
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Viability Assessment: After the incubation period, a solution of MTT is added to each well, and the plates are incubated further to allow for the formation of formazan (B1609692) crystals. The supernatant is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Quantitative Data: IC₅₀ Values
The following table summarizes the reported IC₅₀ values for Anticancer Agent 166 (Compound 3) against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Caco-2 | Colon Carcinoma | 9.6 ± 1.1 | [1][4] |
| Hep G2 | Hepatocellular Carcinoma | > 20,000 | Value from Abualhasan et al. (2023) |
| HeLa | Cervical Adenocarcinoma | > 20,000 | Value from Abualhasan et al. (2023) |
Note: The high IC₅₀ values against Hep G2 and HeLa cells indicate a significant degree of selectivity for the Caco-2 colon cancer cell line.
Mechanism of Action & Signaling Pathways
The primary publication also investigated the potential of a library of related xanthene and thioxanthene derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways often implicated in cancer.
Experimental Workflow: COX Inhibition Assay
Caption: Logical progression from synthesis to biological evaluation.
